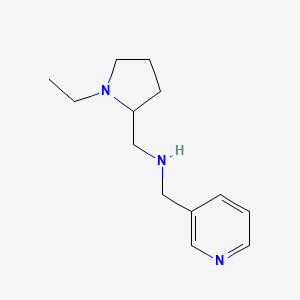

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine

Descripción

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a tertiary amine featuring a pyrrolidine ring substituted with an ethyl group and a pyridin-3-ylmethyl moiety. The ethyl group on the pyrrolidine may influence lipophilicity and steric bulk, while the pyridine at the 3-position could modulate electronic properties and hydrogen-bonding interactions. Commercial availability is noted (500 mg for $255.00) .

Propiedades

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-8-4-6-13(16)11-15-10-12-5-3-7-14-9-12/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMXQNKDBFAGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of pyridine with (1-ethyl-pyrrolidin-2-yl)methanol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Análisis De Reacciones Químicas

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Drug Discovery

The compound is being investigated for its potential as a therapeutic agent. Pyrrolidine derivatives have been recognized for their ability to modulate various biological pathways, making them promising candidates in drug development.

Case Studies:

- A study highlighted the use of pyrrolidine derivatives in targeting the retinoic acid-related orphan receptor gamma (RORγt), which plays a significant role in autoimmune diseases. Compounds similar to (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine exhibited selective binding and inhibitory activity, showcasing their potential in treating such conditions .

Neuropharmacology

Research indicates that pyrrolidine compounds can influence neurotransmitter systems, suggesting applications in neuropharmacology. For instance, modifications of the pyrrolidine structure have been associated with enhanced binding to serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Case Studies:

- Compounds with similar scaffolds have demonstrated efficacy as GlyT1 inhibitors, which are relevant in the treatment of schizophrenia and other psychiatric disorders. The structure of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine could be optimized for better potency and selectivity .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of pyrrolidine derivatives. The structural features of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine may offer enhanced activity against various pathogens.

Case Studies:

- Research has shown that pyrrolidine-based compounds can inhibit bacterial growth effectively. The incorporation of specific substituents on the pyrrolidine ring can lead to increased antibacterial potency against strains such as Vibrio cholerae and Bacillus subtilis .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Derivatives

The compound has two structural isomers, (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine and (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine, which differ in the substitution position on the pyridine ring (Table 1).

Table 1: Structural Isomers Comparison

- Electronic Effects : The 3-position pyridine derivative may exhibit distinct electronic interactions compared to the 2- and 4-position isomers due to variations in nitrogen lone pair orientation.

- Biological Implications : The 3-substituted isomer’s nitrogen placement could enhance binding to targets like enzymes or receptors compared to other positions.

Comparison with Similar Amine Derivatives

(R)-(1-Phenyl-ethyl)-pyridin-2-ylmethyl-amine

This compound () replaces the pyrrolidine-ethyl group with a chiral phenyl-ethyl moiety. Key differences include:

- Stereochemistry: The R-configuration may confer selectivity in chiral environments, unlike the non-chiral ethyl group in the target compound.

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

From , this compound features a trimethylsilyl ethynyl group instead of the pyrrolidinylmethyl chain.

- Lipophilicity : The silyl group significantly increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Stability : The ethynyl group could introduce reactivity (e.g., susceptibility to oxidation) absent in the saturated pyrrolidine structure of the target compound.

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

This derivative () substitutes the ethyl group with a dimethylamino moiety on the pyrrolidine.

- Basicity: The dimethylamino group increases the compound’s basicity, affecting protonation states and ionic interactions under physiological conditions.

- Hydrogen Bonding : The tertiary amine may participate in different hydrogen-bonding networks compared to the ethyl-substituted target compound.

Comparison with Patented Compounds

lists several patented pyrrolidine-pyridine hybrids with additional functional groups:

- Substituents : Examples include fluoro, methanesulfonyl, and oxadiazole groups, which enhance metabolic stability or binding affinity.

- Therapeutic Potential: These modifications suggest applications in kinase inhibition or GPCR modulation, areas where the target compound (lacking such groups) may be less explored.

Key Gaps :

- Limited data on solubility, melting points, or biological activity in the provided evidence.

- Structural characterization (e.g., crystallography) for the target compound is unreported.

Actividad Biológica

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine, also known by its CAS number 726162-94-3, is a compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, and implications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C13H21N3

- Molecular Weight : 219.33 g/mol

- IUPAC Name : (1-ethyl-2-pyrrolidinyl)-N-(4-pyridinylmethyl)methanamine

- Structure : The compound features a pyrrolidine ring and a pyridine moiety, which are significant in determining its biological activity.

Synthesis

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves multi-step reactions that integrate pyrrolidine and pyridine derivatives. The Ugi reaction is one of the methods employed to create complex structures similar to this compound, which has been shown to have various biological activities .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine. For instance, compounds with similar structures were tested against breast cancer cell lines MDA-MB-231 and MCF-7. The findings indicated that certain derivatives exhibited significant cytotoxicity at low concentrations:

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | Significant |

| 1d | MDA-MB-231 | 25 | Moderate |

| 1a | MDA-MB-231 | 100 | No significant effect |

These results suggest that the structural features of the compound may enhance its interaction with cancer-related proteins, potentially leading to therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. In vitro assays demonstrated that certain compounds showed promising antibacterial and antifungal activities:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the presence of specific functional groups in the structure can significantly influence the bioactivity against various pathogens .

Case Studies

-

Breast Cancer Study :

A study evaluated the effects of several pyridine derivatives on breast cancer cell lines, revealing that some compounds could reduce cell viability effectively. The most active compound was identified as having a unique structural configuration that allowed it to interact with multiple cellular targets involved in cancer progression . -

Antimicrobial Efficacy :

Another study assessed the antibacterial effects of pyrrolidine derivatives against common bacterial strains and found that certain modifications enhanced their efficacy significantly compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.